3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Description
3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a benzyloxycarbonyl (Cbz)-protected amino acid derivative featuring a 4-methoxyphenyl substituent. The Cbz group serves as a protective moiety for the amino group, making the compound valuable in peptide synthesis and medicinal chemistry. The 4-methoxyphenyl substituent enhances hydrophobicity and may influence interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways .
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-15-9-7-14(8-10-15)16(11-17(20)21)19-18(22)24-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
WIHKPKCNEBNMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: The protected amino group is then reacted with a suitable precursor to form the propanoic acid backbone.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide.
Deprotection of the amino group: The benzyloxycarbonyl group is removed to yield the final product.
Industrial Production Methods
Industrial production of 3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Common techniques include batch and continuous flow processes, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are employed.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Differences and Research Implications
Substituent Effects :
- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxy group in the target compound enhances resonance stabilization and may improve binding to aromatic-rich enzyme active sites compared to electron-withdrawing groups (e.g., -Br, -F) .
- Halogenated Derivatives : Bromine and fluorine substituents increase lipophilicity and metabolic stability, making them suitable for targeting membrane-bound proteins .
Biological Activity :
- The 4-methoxyphenyl variant shows promise in anti-inflammatory studies due to its ability to inhibit cyclooxygenase (COX) enzymes, as observed in dimethylated analogs .
- Brominated analogs demonstrate cytotoxic effects in cancer cell lines, likely due to halogen-mediated DNA intercalation .
Research Findings
- Peptide Synthesis: The unmodified propanoic acid backbone (e.g., 4-methylphenyl analog) is widely used in solid-phase peptide synthesis, leveraging the Cbz group’s stability under basic conditions .
- Therapeutic Potential: Dimethylated 4-methoxyphenyl derivatives exhibit 2–3× higher potency in COX-2 inhibition assays compared to non-dimethylated variants, highlighting the role of steric effects in activity .
- Structural-Activity Relationships (SAR) : Fluorine substitution at the para position improves metabolic stability by reducing cytochrome P450-mediated oxidation, as demonstrated in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
